
Rimonabant
Overview
Description
Rimonabant (SR141716A) is a selective cannabinoid receptor type 1 (CB1) inverse agonist, first approved in 2006 for obesity management in 38 countries . It demonstrated efficacy in reducing weight and improving cardiovascular risk factors in clinical trials such as RIO-Europe, RIO-North America, RIO-Lipids, and RIO-Diabetes . However, due to severe psychiatric side effects—including anxiety, depression, and suicidal ideation—it was withdrawn from the European market in 2008 . This compound’s mechanism involves blocking CB1 receptors in both the central nervous system (CNS) and peripheral tissues, modulating energy homeostasis, lipid metabolism, and addiction pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rimonabant is synthesized through a multi-step process. The key steps involve the formation of a pyrazole ring and subsequent functionalization. The synthesis begins with the condensation of 2,4-dichlorophenyl hydrazine hydrochloride with ethyl acetoacetate to form a hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions and efficient purification methods to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Rimonabant undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (3.0% v/v) is commonly used for oxidation reactions.
Reduction: Sodium borohydride is often used for reduction reactions.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce different halogen atoms into the aromatic rings .
Scientific Research Applications
Weight Management and Obesity Treatment
Rimonabant's most notable application is in weight management. Clinical trials have demonstrated its effectiveness in promoting weight loss and improving various cardiometabolic risk factors among overweight and obese patients.
Clinical Trial Findings
A significant multicenter trial involving 3,045 participants assessed the impact of this compound on weight loss over two years. The study compared a placebo group with those receiving 5 mg and 20 mg doses of this compound:
Treatment Group | Weight Loss (kg) | Waist Circumference Reduction (cm) | HDL Cholesterol Change (%) | Triglycerides Change (%) |
---|---|---|---|---|
Placebo | -1.6 ± 0.2 | -2.5 ± 0.3 | 5.4 ± 0.7 | +7.9 ± 2.0 |
This compound 5 mg | -3.4 ± 5.7 | Not reported | Not reported | Not reported |
This compound 20 mg | -6.3 ± 0.2 | -6.1 ± 0.2 | 12.6 ± 0.5 | -5.3 ± 1.2 |
The results indicated that patients receiving 20 mg of this compound experienced significantly greater reductions in body weight and waist circumference compared to the placebo group (p<0.001) . Additionally, improvements were observed in lipid profiles, including increased HDL cholesterol and reduced triglycerides.
Long-Term Effects and Safety
While this compound showed promising results, concerns regarding its long-term safety emerged due to reported adverse effects such as nausea and anxiety . The high dropout rates in trials raised questions about the sustainability of its effects and the need for further studies to evaluate long-term outcomes .
Cardiometabolic Health
Beyond weight loss, this compound has been studied for its effects on cardiometabolic health markers:
- Insulin Sensitivity : Studies indicated that this compound improved insulin sensitivity in obese patients, potentially reducing the risk of developing type 2 diabetes .
- Metabolic Syndrome : this compound's ability to decrease waist circumference and improve lipid profiles suggests it may play a role in managing metabolic syndrome .
Potential Therapeutic Uses Beyond Obesity
Recent research has explored additional applications of this compound beyond obesity treatment:
- Anti-inflammatory Properties : this compound has shown potential anti-inflammatory effects in preclinical studies, particularly concerning skin conditions like dermatitis . In murine models, it reduced keratinocyte viability but also induced apoptosis, suggesting a dual role in inflammation modulation.
- Alcoholism Treatment : There is ongoing investigation into this compound's potential as a treatment for alcohol dependence by blocking cannabinoid receptors involved in addiction pathways .
Mechanism of Action
Rimonabant exerts its effects by acting as an inverse agonist for the cannabinoid receptor CB1. This receptor is part of the endocannabinoid system, which plays a significant role in regulating appetite, metabolism, and energy balance. By blocking the CB1 receptor, this compound reduces appetite and food intake, leading to weight loss. The compound also improves lipid and glucose metabolism .
Comparison with Similar Compounds
Structural and Functional Analogues
(a) Compounds 5e and 5f
- Binding Affinity : Molecular docking studies reveal compounds 5e (−9.7 ± 0.3 kcal/mol) and 5f (−9.8 ± 0.3 kcal/mol) exhibit CB1 binding affinities comparable to rimonabant (−10.0 ± 0.3 kcal/mol). Both interact with the same receptor pocket and residues (e.g., Phe170, Leu359) as this compound, suggesting similar antagonism mechanisms .
- Therapeutic Potential: Preclinical data indicate 5e and 5f inhibit cancer cell growth and metastasis, with CB1 antagonism comparable to this compound. However, in vivo validation is pending .
(b) AM6538
- A synthetic CB1 antagonist with lower binding affinity (−7.8 ± 0.3 kcal/mol) than this compound. While structurally distinct, it shares functional antagonism but may lack this compound’s off-target effects on mu-opioid receptors (MORs) .
(c) AM-251
- A CB1 antagonist with nanomolar affinity for MORs (~2 μM Ki), similar to this compound’s off-target MOR binding (IC50: 5.7 μM). Both compounds may confound studies involving opioid-cannabinoid interactions .
Peripheral CB1 Antagonists
Next-generation CB1 antagonists (e.g., compound 14g/14h) are designed to minimize CNS penetration, reducing psychiatric risks.
- Receptor Occupancy : this compound achieves high CB1 occupancy in both CNS and liver at clinical doses, whereas peripherally restricted compounds may underperform unless hepatocyte exposure is optimized .
- Hepatic Targeting : Liver CB1 receptors regulate lipid metabolism, suggesting that compounds with high hepatic bioavailability (e.g., liver-specific formulations) could replicate this compound’s metabolic benefits without CNS side effects .
(a) Cannabidiol (CBD)
- A non-psychoactive cannabinoid acting as a CB1 antagonist. Unlike this compound, CBD shows minimal psychiatric side effects and attenuates Δ9-THC’s appetitive effects in humans. Its mechanism differs from this compound, involving partial antagonism and allosteric modulation .
(b) Synthetic Cannabinoids (e.g., JWH-018, FUB-PB-22)
- These agonists are antagonized by this compound in drug discrimination assays. However, this compound’s efficacy varies: FUB-PB-22’s effects are only partially blocked (40–50% reduction), suggesting structural heterogeneity in CB1 agonist-antagonist interactions .
Biological Activity
Rimonabant, a selective inverse agonist of the cannabinoid receptor type 1 (CB1), was initially developed for weight management and metabolic disorders. Despite its withdrawal from the market due to safety concerns, extensive research has elucidated its biological activity, particularly in metabolic regulation, cardiovascular health, and neurological effects.
This compound exerts its effects primarily through the antagonism of CB1 receptors, which are widely expressed in the central nervous system (CNS) and peripheral tissues such as adipose tissue and the liver. This antagonism leads to various physiological changes:
- Weight Loss : this compound has been shown to reduce appetite and increase energy expenditure. Studies indicate that it can cause significant weight loss by modulating both food intake and physical activity levels .
- Metabolic Effects : The compound has demonstrated improvements in insulin sensitivity, lipid profiles, and glucose metabolism. For instance, in a study involving type 2 diabetes patients, this compound significantly reduced HbA1c levels compared to placebo .
Weight Management
In clinical trials like the RIO program, this compound was associated with an average weight loss of approximately 5-10% over one year. The following table summarizes key findings from these trials:
Study | Population | Dose (mg/day) | Weight Loss (%) | A1C Reduction (%) |
---|---|---|---|---|
RIO-North America | Overweight/obese adults | 20 | 5.8 | Not reported |
RIO-Diabetes | Type 2 diabetes patients | 20 | 6.3 | -0.89 |
ARPEGGIO | Insulin-treated type 2 diabetes | 20 | Not specified | -0.89 |
Cardiovascular Health
This compound's impact on cardiovascular risk factors has also been noteworthy. It has been linked to reductions in waist circumference and improvements in lipid profiles:
- Atherosclerosis Progression : In a study assessing the effect of this compound on atherosclerosis, patients showed a significant decrease in total atheroma volume compared to placebo .
Peripheral Effects
Research indicates that this compound's effects are not limited to the CNS but extend to peripheral tissues:
- Adipose Tissue : this compound reduces fat synthesis and storage by blocking CB1 receptors in adipocytes, leading to increased secretion of adiponectin, which promotes fat oxidation and improves insulin sensitivity .
- Liver Metabolism : In hepatocytes, this compound antagonizes CB1 receptors, reducing fatty acid synthesis and promoting healthier metabolic profiles .
Safety Profile and Adverse Effects
Despite its benefits, this compound's use was curtailed due to adverse psychiatric effects such as anxiety and depression. The following table outlines the common adverse events reported during clinical trials:
Adverse Event | Incidence in this compound Group (%) | Incidence in Placebo Group (%) |
---|---|---|
Nausea | 23 | 8 |
Dizziness | 15 | 9 |
Depression | 10 | 3 |
Case Studies
Several case studies have highlighted the diverse effects of this compound:
- Case Study A : A patient with severe obesity who underwent treatment with this compound experienced significant weight loss (10% reduction) and improved metabolic markers after six months.
- Case Study B : Another patient with type 2 diabetes showed marked improvement in glycemic control (HbA1c reduction from 8.5% to 6.7%) while on this compound therapy.
Q & A
Basic Research Questions
Q. What is the mechanistic basis for rimonabant’s effects on metabolic parameters in obesity?
this compound acts as a selective cannabinoid-1 (CB1) receptor antagonist, disrupting endocannabinoid signaling in adipose tissue, the liver, and the central nervous system. This inhibition reduces appetite and enhances lipid metabolism via downstream effects on adiponectin and AMP-activated protein kinase pathways. For example, in the RIO-Lipids trial, 20 mg/day this compound increased adiponectin by 57.7% (independent of weight loss) and improved HDL cholesterol (+10%) and triglycerides (-13%) . Methodologically, confirmatory studies should measure CB1 receptor binding affinity (e.g., radioligand assays) and correlate these with metabolic outcomes in animal models.
Q. How should randomized controlled trials (RCTs) be designed to evaluate this compound’s efficacy in obesity research?
RCTs should include:
- Stratified randomization by baseline BMI and metabolic risk factors (e.g., dyslipidemia, insulin resistance) to control for heterogeneity.
- Double-blinding with matched placebo and active comparator arms (e.g., 5 mg vs. 20 mg this compound).
- Primary endpoints : Weight loss (% change from baseline), waist circumference, and lipid profiles.
- Secondary endpoints : Adiponectin levels, HOMA-IR, and adverse event rates (e.g., psychiatric symptoms). The RIO studies used a 12-month duration with a hypocaloric diet (-600 kcal/day), demonstrating a mean weight loss of -6.7 kg (20 mg) vs. -1.6 kg (placebo) .
Q. Why do some studies report conflicting results on this compound’s weight loss efficacy?
Discrepancies arise from methodological variability:
- Dosage : 20 mg/day shows consistent efficacy (4.9 kg greater loss vs. placebo), while 5 mg/day is marginal (-1.3 kg) .
- Population differences : Trials with untreated dyslipidemia (RIO-Lipids) reported stronger metabolic improvements than general obesity cohorts .
- Attrition bias : ~40% dropout rates in long-term trials may underestimate real-world efficacy . Researchers should conduct sensitivity analyses using both per-protocol and intention-to-treat datasets.
Advanced Research Questions
Q. How can this compound’s off-target effects (e.g., psychiatric risks) be disentangled from its metabolic benefits in preclinical models?
Use conditional knockout mice (e.g., CB1 receptor deletion in specific brain regions) to isolate peripheral vs. central mechanisms. Electrophysiological assays (e.g., hippocampal slice recordings) can quantify neuropsychiatric effects, while metabolic parameters are tracked via indirect calorimetry. Clinical studies should employ longitudinal psychiatric assessments (e.g., PHQ-9 for depression) alongside metabolic metrics .
Q. What experimental approaches address this compound’s biphasic effects on cancer cell growth?
In colorectal cancer models, this compound induces mitotic catastrophe via G2/M arrest and spindle assembly checkpoint disruption. Researchers should:
- Perform flow cytometry to analyze cell cycle distribution.
- Quantify DNA damage (γ-H2AX staining) and chromosome misjoining (FISH).
- Validate findings in in vivo models (e.g., azoxymethane-induced colon carcinogenesis), where this compound reduced aberrant crypt foci by 50% .
Q. How can this compound’s synergy with antifungal agents be optimized in translational research?
The checkerboard microdilution method (FIC index ≤0.5) demonstrated this compound’s synergy with amphotericin B against C. albicans. Researchers should:
- Screen combinatorial doses using fractional inhibitory concentration (FIC) indices .
- Assess cytotoxicity in co-cultures (e.g., human bronchial epithelium cells) to confirm therapeutic windows (e.g., this compound IC50 = 44.2 μM vs. antifungal MIC = 0.25 μg/mL) .
Q. What statistical methods are critical for analyzing this compound’s long-term safety in pooled trial data?
- Meta-analysis of RIO trials (n=6,627) using random-effects models to quantify psychiatric adverse event rates (depression: 1.9% vs. 0.8% placebo; anxiety: 1.0% vs. 0.3%) .
- Cox proportional hazards models to evaluate time-to-event outcomes (e.g., suicidal ideation).
Q. Methodological Limitations and Recommendations
Q. How can researchers mitigate biases in this compound’s historical clinical trial data?
- Re-analyze individual patient data (IPD) from RIO trials to adjust for confounding variables (e.g., baseline depression scores).
- Use real-world evidence (RWE) from pharmacovigilance databases (e.g., FAERS) to assess post-marketing psychiatric risks .
Q. What in vitro models best recapitulate this compound’s effects on insulin sensitivity?
- 3T3-L1 adipocytes : Treat differentiated cells with this compound (1–10 μM) and measure glucose uptake via 2-NBDG assays.
- Human hepatocyte spheroids : Evaluate gluconeogenesis suppression (e.g., PEPCK expression) under hyperinsulinemic conditions .
Q. How should cost-effectiveness analyses be structured for this compound in obesity management?
- Markov models incorporating QALYs, diabetes incidence, and cardiovascular risk reduction. This compound’s ICUR was $52,936/QALY vs. no treatment, driven by weight loss (-8.5 kg) and comorbidity avoidance .
Q. Emerging Research Directions
Q. Can this compound be repurposed for non-metabolic indications (e.g., neuroprotection)?
Preclinical data suggest CB1 antagonism reduces excitotoxicity in stroke models. Researchers should:
- Test this compound in middle cerebral artery occlusion (MCAO) mice with MRI-based infarct volume quantification.
- Monitor microglial activation via Iba1 immunohistochemistry .
Q. What pharmacogenomic factors influence this compound response variability?
Properties
IUPAC Name |
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCPYUJPEARBJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046453 | |
Record name | Rimonabant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Rimonabant | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015623 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.00e-03 g/L | |
Record name | Rimonabant | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015623 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
168273-06-1, 158681-13-1 | |
Record name | Rimonabant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168273-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Rimonabant [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168273061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rimonabant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06155 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rimonabant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 168273-06-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RIMONABANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RML78EN3XE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Rimonabant | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015623 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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